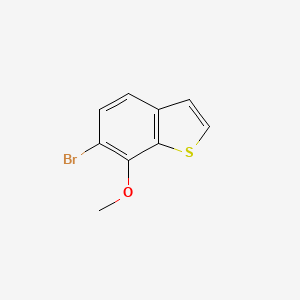

6-Bromo-7-methoxy-benzothiophene

Description

Properties

Molecular Formula |

C9H7BrOS |

|---|---|

Molecular Weight |

243.12 g/mol |

IUPAC Name |

6-bromo-7-methoxy-1-benzothiophene |

InChI |

InChI=1S/C9H7BrOS/c1-11-8-7(10)3-2-6-4-5-12-9(6)8/h2-5H,1H3 |

InChI Key |

JVJSDHWHDHPRCZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=C1SC=C2)Br |

Origin of Product |

United States |

Scientific Research Applications

While "6-Bromo-7-methoxy-benzothiophene" is not directly discussed in the provided search results, the search results offer information about related compounds and their applications that can help infer potential applications of "this compound".

General Information on Benzothiophenes

Benzothiophenes are a class of heterocycles valuable in medicinal chemistry due to their diverse biological activities, including anticancer, antioxidant, anti-inflammatory, antitubercular, antimalarial, and antimicrobial properties . They are also of interest in materials chemistry for applications in organic solar cells, organic light-emitting diodes, and semiconductors . Several FDA-approved drugs, such as raloxifene, brexpiprazole, zileuton, and sertaconazole, contain the benzothiophene scaffold .

Potential Applications Based on Structural Similarity

- Medicinal Chemistry : Benzothiophene derivatives exhibit a wide range of bioactive effects, making them promising candidates for various therapeutic applications such as anti-inflammatory, anticancer, antibacterial, antitubercular, antidiabetic, and anticonvulsant treatments .

- Pharmaceutical Development : Ethyl 2-(acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate, a related compound, has potential applications in pharmaceutical development. Benzothiophene derivatives exhibit significant biological activity due to their ability to interact with protein targets involved in disease processes.

Specific Examples and Activities

-

Anti-cancer Agents : Indole derivatives, when combined with molecules with biological properties, have been studied for their antibacterial, antioxidant, and fungicidal activities, suggesting a potential for developing new drug candidates .

N-(4-aminobenzyl)-N-(4-hydroxybenzyl)-2-(1H-indol-3-yl) acetamide, for example, demonstrated substantial selectivity towards malignant colonic cell lines while sparing healthy human intestinal cells, effectively inducing cell cycle arrest and apoptosis . - Anti-inflammatory Applications : Benzothiophene derivatives can be designed as dual inhibitors for treating inflammation by concurrently inhibiting 5-LOX/COX, which augments anti-inflammatory effects while reducing side effects .

Table of Benzothiophene Applications

Case Studies

While specific case studies for "this compound" are not available in the search results, studies on related benzothiophenes provide insight:

- SERMs and Breast Cancer : Modifications of benzothiophene SERMs like arzoxifene and raloxifene have shown that antiestrogenic activity and ER binding can be maintained with substantial chemical modifications .

- Lung Cancer Treatment: N,N'-(1,4-phenylene)bis{N'-[1-(tert-butoxycarbonyl) indol-3-yl]methyl (urea)} showed promising activity against lung cancer cells (A549) while sparing non-cancerous cells, inducing autophagy, depleting glutathione, and enhancing the antiproliferative impact of cis-platin .

Synthesis of Benzothiophenes

The synthesis of benzothiophenes can be achieved through metal-mediated annulation of 2-halo alkynyl benzenes . A modular synthetic route involving aryne reaction with alkynyl sulfides can also prepare diverse multi-arylated benzothiophenes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 6-Bromo-7-methoxy-benzothiophene and Analogs

| Compound Name | Substituents/Functional Groups | Key Properties/Reactivity |

|---|---|---|

| This compound | 6-Br, 7-OCH₃ | High electron density at 7-position; bromine enables cross-coupling; moderate polarity. |

| 6-Bromo-7-methylbenzo(b)thiophene-2-carbaldehyde | 6-Br, 7-CH₃, 2-CHO | Methyl (electron-donating) and carbaldehyde (electron-withdrawing) create electronic contrast; aldehyde enables nucleophilic addition. |

| 6-Bromo-7-methylbenzo(b)thiophene-2-carboxylic acid | 6-Br, 7-CH₃, 2-COOH | Carboxylic acid introduces acidity (pKa ~4-5) and hydrogen-bonding capacity; enhances solubility. |

| 6-Bromochromone-2-carboxylic acid | Chromone core (benzopyran-4-one), 6-Br, 2-COOH | Oxygen-containing heterocycle; chromone’s ketone group increases electrophilicity. |

| 6-Bromocumarin-3-carboxylic acid | Coumarin core (benzopyrone), 6-Br, 3-COOH | Fluorescent properties; coumarin’s lactone group influences photochemical reactivity. |

Key Insights:

Substituent Effects :

- Methoxy vs. Methyl : The methoxy group in this compound donates electrons more strongly than the methyl group in 6-Bromo-7-methylbenzo(b)thiophene analogs, increasing aromatic ring reactivity toward electrophiles.

- Functional Group Diversity : Carbaldehyde (CHO) and carboxylic acid (COOH) groups in analogs expand utility. For example, the carbaldehyde in 6-Bromo-7-methylbenzo(b)thiophene-2-carbaldehyde facilitates condensation reactions, while the carboxylic acid in 6-Bromo-7-methylbenzo(b)thiophene-2-carboxylic acid enables salt formation or amide coupling .

Heterocycle Core Differences :

- Benzothiophene vs. Chromone/Coumarin : Benzothiophene’s sulfur atom contributes to lower polarity and distinct aromaticity compared to oxygen-based chromones and coumarins. The latter often exhibit fluorescence and UV absorption, making them suitable for optical applications.

Bromine’s Role : Bromine at position 6 in all compounds serves as a handle for further functionalization. However, its electronic effects vary with the substituent landscape. For instance, electron-withdrawing groups (e.g., COOH) may slightly deactivate the bromine toward coupling reactions compared to electron-rich systems like this compound.

Preparation Methods

Reaction Mechanism and Conditions

The reaction begins with the activation of the alkyne by the sulfonium salt, facilitating electrophilic attack at the terminal carbon. Subsequent cyclization forms the benzothiophene core, with simultaneous introduction of a thiomethyl group at position 3. Demethylation or oxidation steps may follow to adjust substituents. For 6-bromo-7-methoxy derivatives, the starting material must incorporate a bromine atom at position 6 and a methoxy group at position 7.

Scope and Limitations

This method excels in regioselectivity and functional group tolerance. Halogens (e.g., bromine) remain intact during cyclization, making it suitable for synthesizing 6-bromo derivatives. However, the requirement for pre-functionalized alkynyl thioanisoles necessitates multistep preparation of starting materials.

Bromination of Preformed Methoxy-Benzothiophenes

Bromination of 7-methoxy-benzothiophene at position 6 offers a straightforward pathway. Electrophilic brominating agents like N-bromosuccinimide (NBS) or bromine in the presence of Lewis acids are commonly employed.

Optimized Bromination Protocol

-

Substrate : 7-Methoxy-benzothiophene (1.0 equiv)

-

Reagent : NBS (1.1 equiv), FeCl₃ (0.1 equiv)

-

Solvent : Chloroform

-

Conditions : 0°C to room temperature, 4 hours

Key Considerations :

-

Regioselectivity : Electron-donating groups (e.g., methoxy) direct bromination to the para position (C6).

-

Side Reactions : Over-bromination is minimized by controlling stoichiometry and temperature.

Post-Bromination Modifications

The product may require purification via column chromatography (hexane/ethyl acetate, 9:1) to remove di-brominated byproducts. Recrystallization from ethanol/water enhances purity (>98%).

Directed Ortho-Metalation (DoM) Strategies

Directed metalation enables precise functionalization of benzothiophenes by leveraging directing groups to control substitution patterns.

Sequential Methoxylation and Bromination

Step 1: Methoxylation

-

Substrate : 6-Bromo-benzothiophene

-

Reagent : Sodium methoxide (NaOMe), CuI catalyst

-

Solvent : DMF

-

Conditions : 100°C, 12 hours

Step 2: Bromination

Advantages of DoM

-

Precision : Directs substituents to specific positions without protecting groups.

-

Flexibility : Compatible with diverse electrophiles, enabling access to polysubstituted derivatives.

Comparative Analysis of Methods

| Method | Yield | Complexity | Functional Group Tolerance | Scalability |

|---|---|---|---|---|

| Electrophilic Cyclization | 95% | High | Moderate | Lab-scale |

| Bromination | 82% | Moderate | High | Industrial |

| Directed Metalation | 75–88% | High | Low | Lab-scale |

Key Insights :

-

Electrophilic Cyclization is optimal for rapid access to 6-bromo-7-methoxy derivatives but requires specialized starting materials.

-

Bromination balances efficiency and scalability, making it preferred for large-scale synthesis.

-

Directed Metalation offers precision but involves multistep sequences and sensitive intermediates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Bromo-7-methoxy-benzothiophene, and what experimental parameters influence yield?

- Methodological Answer : A key route involves palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, using precursors like 7-bromo-2,3-dimethylbenzo[b]thiophene and methoxy-substituted aryl halides . Reaction parameters include catalyst choice (e.g., Pd(OAc)₂ with ligands like BINAP), solvent polarity (DMF or toluene), and temperature (80–120°C). Yield optimization requires monitoring reaction time and stoichiometry of reagents, as excess brominated intermediates can lead to side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Structural confirmation combines spectroscopic techniques:

- NMR : and NMR identify methoxy (-OCH₃) protons (δ ~3.8–4.0 ppm) and aromatic protons adjacent to bromine (deshielded signals).

- X-ray crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves bond lengths and angles, critical for validating substituent positions .

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. What strategies mitigate contradictory spectral data during the characterization of this compound derivatives?

- Methodological Answer : Contradictions often arise from rotational isomers or solvent effects in NMR. Solutions include:

- Variable-temperature NMR : Resolves dynamic processes (e.g., hindered rotation of substituents).

- 2D NMR (COSY, NOESY) : Maps coupling networks to distinguish overlapping signals.

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts for comparison with experimental data .

Q. How can researchers design experiments to study the electronic effects of bromine and methoxy substituents in benzothiophene systems?

- Methodological Answer :

- Electrochemical analysis : Cyclic voltammetry measures redox potentials to assess electron-withdrawing (Br) vs. electron-donating (OCH₃) effects.

- DFT modeling : Calculates frontier molecular orbitals (HOMO/LUMO) to quantify substituent impacts on charge distribution .

- Comparative synthesis : Synthesize analogs (e.g., 6-Cl or 7-OEt derivatives) and compare reactivity in cross-coupling reactions to isolate substituent effects .

Q. What are the best practices for optimizing reaction conditions in palladium-catalyzed functionalization of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (catalyst loading, ligand ratio, solvent) and identify interactions .

- In situ monitoring : Techniques like FTIR or Raman spectroscopy track intermediate formation and reaction progression.

- Ligand screening : Test phosphine (e.g., XPhos) vs. carbene ligands to enhance catalytic efficiency in challenging couplings .

Data Analysis & Experimental Design

Q. How should researchers address low reproducibility in synthesizing this compound?

- Methodological Answer :

- Control moisture/oxygen : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., Pd catalysis).

- Batch consistency : Standardize reagent sources (e.g., anhydrous solvents, high-purity brominated precursors) .

- Replicate trials : Conduct triplicate syntheses with statistical analysis (e.g., RSD <5%) to identify outlier steps .

Q. What methodologies resolve ambiguities in crystallographic data for benzothiophene derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.